

LC-MS/MS Method Conditions for Naquotinib Analysis

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Compound Focus: Naquotinib

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The table below summarizes the core chromatographic and mass spectrometric conditions for the separation and detection of **naquotinib** (NQT) using foretinib (FTB) as an internal standard (IS) [1].

Parameter	Description
Analytical Technique	Rapid Resolution LC-MS/MS (RRLC-MS/MS)
Column	Agilent Eclipse Plus C18 (100 x 2.1 mm, 1.8 μ m)
Mobile Phase	45% Acetonitrile : 55% 10 mM Ammonium Formate (pH 4.2)
Elution Mode	Isocratic
Flow Rate	0.2 mL/min
Injection Volume	1 μ L
Column Temperature	20 \pm 2 $^{\circ}$ C
Autosampler Temperature	4 $^{\circ}$ C
Run Time	4 minutes
Ionization Source	Electrospray Ionization (ESI), Positive mode

Parameter	Description
MS Detection	Multiple Reaction Monitoring (MRM)

Detailed Mass Spectrometry Parameters

The mass spectrometer parameters were optimized for sensitive and specific detection. The table lists the MRM transitions and key voltage settings [1].

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Fragmentor Voltage (V)	Collision Energy (eV)
Naquotinib (NQT)	563.0	463.0	125	22
Naquotinib (NQT)	563.0	323.0	130	18
Foretinib (IS)	633.0	128.0	145	20

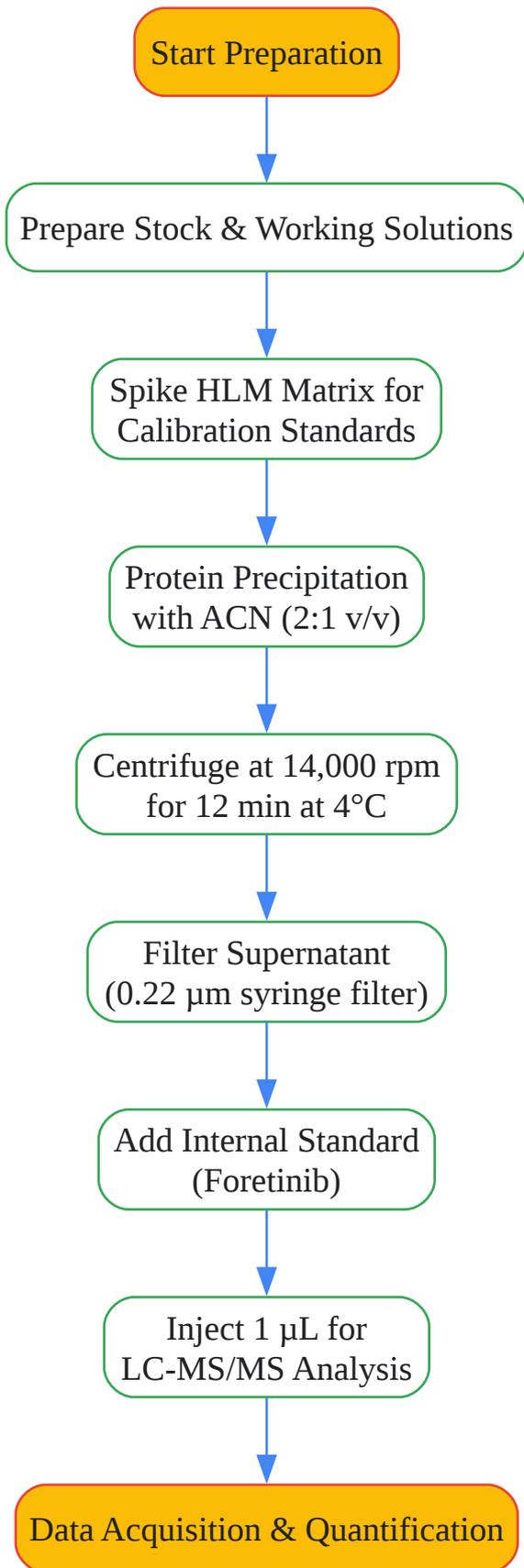
Additional MS Parameters [1]:

- **Drying Gas:** Nitrogen (low purity), 12 L/min
- **Drying Gas Temperature:** 350 °C
- **Nebulizer Pressure:** 60 psi
- **Capillary Voltage:** 4000 V

Experimental Protocol: Quantification in HLM Matrix

This protocol outlines the steps for preparing calibration standards and quantifying **naquotinib** in a human liver microsome matrix [1].

Workflow: Sample Preparation and Analysis



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Materials and Reagents

- **Analytes:** **Naquotinib** (NQT) and Foretinib (IS) (e.g., from MedChemExpress) [1].
- **Matrix:** Pooled Human Liver Microsomes (HLMs, e.g., M0567 from Sigma-Aldrich) [1].
- **Solvents:** Acetonitrile (ACN, HPLC grade), Dimethyl Sulfoxide (DMSO), HPLC-grade water [1].
- **Chemicals:** Formic acid, Ammonium formate [1].
- **Equipment:** LC-MS/MS system (e.g., Agilent 1200 RRLC coupled to Agilent 6410 QqQ), centrifuge, syringe filters (0.22 μm) [1].

Step-by-Step Procedure

- **Solution Preparation:**
 - Prepare a 2 mg/mL stock solution of NQT in DMSO.
 - Perform serial dilutions with mobile phase to create working solutions (e.g., 200 $\mu\text{g/mL}$ and 20 $\mu\text{g/mL}$).
 - Prepare a 1 $\mu\text{g/mL}$ working solution of the IS (Foretinib) in mobile phase [1].
- **Calibration Curve and QC Samples:**
 - Spike the appropriate working solutions into a mixture of HLM (40 μL in 1 mL phosphate buffer) to create a calibration curve. The validated range is **5 to 500 ng/mL** [1].
 - Prepare Quality Control (QC) samples at concentrations such as 5 ng/mL (LLQC), 15 ng/mL (LQC), 150 ng/mL (MQC), and 400 ng/mL (HQC) [1].
- **Sample Pre-Treatment:**
 - To 1 mL of each standard/QC sample, add 2 mL of ice-cold ACN for protein precipitation.
 - Vortex mix vigorously for several minutes.
 - Centrifuge at 14,000 rpm for 12 minutes at 4°C to pellet the proteins [1].
- **Supernatant Processing:**
 - Collect the clear supernatant.
 - Filter through a 0.22 μm syringe filter to remove any residual particulates [1].
- **LC-MS/MS Analysis:**

- Add 50 μL of the IS working solution to the filtered supernatant.
- Transfer the solution to an autosampler vial.
- Inject **1 μL** onto the LC-MS/MS system under the conditions detailed in the tables above [1].

Method Validation Summary

The described LC-MS/MS method has been comprehensively validated for the quantification of **naquotinib** [1].

Validation Parameter	Result
Linearity Range	5 - 500 ng/mL
Correlation Coefficient (r^2)	≥ 0.9999
Limit of Detection (LOD)	0.78 ng/mL
Limit of Quantification (LOQ)	2.36 ng/mL
Intra-day Accuracy	-6.36% to 1.88%
Intra-day Precision (%RSD)	0.99% to 2.58%
Recovery	$98.61 \pm 2.42\%$

Application Notes

- **Metabolic Stability:** This method can determine **naquotinib**'s in vitro half-life ($t_{1/2} = 67.96$ min) and intrinsic clearance ($Cl_{int} = 2.12$ mL min^{-1} kg^{-1}) in HLM incubations, classifying it as a drug with a moderate extraction ratio [1].
- **Metabolite Profiling:** For investigations into **naquotinib**'s phase I metabolites and reactive intermediates, a longer, gradient elution method (75 min run time) is used, often with different mobile phase modifiers [2].
- **Critical Note:** The internal standard, Foretinib, is suitable for this analytical method because it is not co-administered with **naquotinib** in a clinical setting, preventing interference in patient sample analysis [1].

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References

1. A simple liquid chromatography-tandem mass ... [pmc.ncbi.nlm.nih.gov]
2. Reactive intermediates in naquotinib metabolism identified by ... [pubs.rsc.org]

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